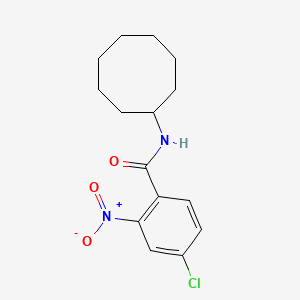
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide, also known as BDB, is a chemical compound that has been studied extensively for its potential therapeutic applications. BDB belongs to the class of benzodioxole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, inflammation, and viral replication. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide has been found to inhibit the activity of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are transcription factors involved in the regulation of genes that promote cell growth and inflammation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide has also been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV and HBV.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and modulation of immune responses. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may contribute to its anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide has several advantages for lab experiments, including its high purity and stability, which allows for accurate and reproducible results. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide is also highly insoluble in water, which may limit its use in certain experimental settings. Additionally, the high cost of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide may also limit its use in some research laboratories.
Zukünftige Richtungen
There are several future directions for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide research, including the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide and to identify potential drug targets for its use in medicine. Additionally, the development of more efficient synthesis methods for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide may help to reduce its cost and increase its availability for research purposes.
Conclusion:
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide is a chemical compound that has been studied extensively for its potential therapeutic applications in various fields of medicine. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, and has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide and to identify potential drug targets for its use in medicine.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide involves the reaction of 2,3-dimethoxybenzoic acid with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide as a white crystalline solid with a melting point of 173-175°C.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and viral infections. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide has been found to inhibit the growth of tumor cells and induce apoptosis in various cancer cell lines. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In viral infections, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide has been found to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis B virus (HBV).
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-20-14-5-3-4-12(16(14)21-2)17(19)18-11-6-7-13-15(10-11)23-9-8-22-13/h3-7,10H,8-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEBNFCODWGZNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-phenyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5746442.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5746453.png)



![N-[2-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B5746483.png)



![1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746531.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5746537.png)

![N-{4-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5746549.png)
![ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5746557.png)